3,4-Didehydronaratriptan

Descripción general

Descripción

3,4-Dihidro Naratriptán es un compuesto químico conocido por su función como agonista del receptor de serotonina 5-HT1. Exhibe actividad vasoconstrictora selectiva, lo que lo convierte en un compuesto valioso en la investigación de tratamientos para la migraña . Este compuesto es una impureza que se forma durante la preparación de naratriptán, un medicamento utilizado para tratar el dolor cefálico severo, incluidas las migrañas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3,4-Dihidro Naratriptán involucra varios pasos, comenzando desde el derivado de indol apropiado. Los pasos clave incluyen:

Formación del Núcleo de Indol: El núcleo de indol se sintetiza a través de una síntesis de indol de Fischer, que involucra la reacción de fenilhidrazina con un aldehído o cetona.

Reacciones de Sustitución: El núcleo de indol se somete a varias reacciones de sustitución para introducir los grupos funcionales necesarios

Hidrogenación: El paso final involucra la hidrogenación del derivado de indol para formar el compuesto 3,4-dihidro.

Métodos de Producción Industrial

La producción industrial de 3,4-Dihidro Naratriptán sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

3,4-Dihidro Naratriptán se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar aún más el compuesto, particularmente en el paso de hidrogenación.

Sustitución: Varias reacciones de sustitución pueden introducir diferentes grupos funcionales al núcleo de indol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Generalmente se utiliza gas hidrógeno en presencia de un catalizador de paladio o platino.

Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de sulfonilo en condiciones básicas o ácidas.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de indol sustituidos y el compuesto final 3,4-Dihidro Naratriptán.

Aplicaciones Científicas De Investigación

3,4-Dihidro Naratriptán tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los agonistas del receptor de serotonina.

Biología: El compuesto se estudia por sus efectos en los receptores de serotonina en varios sistemas biológicos.

Medicina: Se investiga principalmente por su potencial en el tratamiento de migrañas y otros dolores cefálicos.

Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de medicamentos para la migraña.

Mecanismo De Acción

3,4-Dihidro Naratriptán ejerce sus efectos al actuar como agonista en los receptores de serotonina 5-HT1. Esta acción conduce a una vasoconstricción selectiva, lo que ayuda a aliviar los síntomas de la migraña. Los objetivos moleculares incluyen los receptores 5-HT1B y 5-HT1D, que están involucrados en la regulación del tono vascular y la liberación de neurotransmisores .

Comparación Con Compuestos Similares

Compuestos Similares

Naratriptán: El compuesto principal, utilizado en el tratamiento de la migraña.

Sumatriptán: Otro agonista del receptor de serotonina utilizado para las migrañas.

Rizatriptán: Similar en función, utilizado para el tratamiento agudo de la migraña.

Singularidad

3,4-Dihidro Naratriptán es único debido a su formación específica como impureza durante la síntesis de naratriptán. Su actividad vasoconstrictora selectiva y su función como compuesto de investigación lo hacen distinto de otros compuestos similares .

Actividad Biológica

3,4-Didehydronaratriptan is a derivative of naratriptan, a well-known triptan medication used primarily for the treatment of migraine headaches. This compound has garnered attention due to its unique biological properties and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

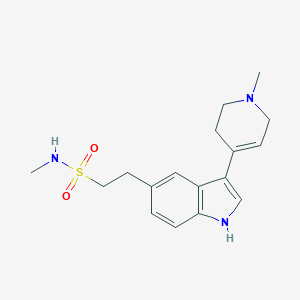

This compound is characterized by its structural modifications that enhance its pharmacological profile. It exhibits selective agonistic activity at serotonin 5-HT_1B and 5-HT_1D receptors, which are critical in the modulation of migraine pathophysiology. The compound's chemical structure can be summarized as follows:

- Chemical Formula : C₁₈H₂₁N₃O₂

- Molecular Weight : 297.38 g/mol

- CAS Number : 121679-20-7

The primary mechanism through which this compound exerts its effects involves:

- Vasoconstriction : The compound selectively induces vasoconstriction in cranial blood vessels by agonizing the 5-HT_1B receptors, counteracting the vasodilation that occurs during a migraine attack.

- Inhibition of Neuropeptide Release : It inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide) and substance P from trigeminal neurons, reducing neurogenic inflammation associated with migraines.

Efficacy in Migraine Models

Research has demonstrated the efficacy of this compound in various animal models of migraine:

These studies indicate that this compound is effective at alleviating symptoms associated with migraines through its action on serotonin receptors.

Clinical Studies and Case Reports

A pilot study evaluated the short-term prevention of menstrually related migraines (MRM) using naratriptan (and by extension, its derivatives like this compound). The findings are summarized below:

- Participants : Adult women with a history of MRM

- Treatment Regimen : Naratriptan 1 mg twice daily for six days

- Results :

Safety Profile

The safety profile of this compound is generally favorable based on existing literature:

- Adverse Events : Commonly reported side effects include transient dizziness and mild nausea; however, no serious adverse events were noted in clinical trials.

- Tolerability : Patients reported high tolerability with no significant differences in adverse event rates between treatment and placebo groups .

Propiedades

IUPAC Name |

N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-5,11-12,18-19H,6-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPMSESNMYEKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153336 | |

| Record name | 3,4-Didehydronaratriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121679-20-7 | |

| Record name | 3,4-Didehydronaratriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Didehydronaratriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIDEHYDRONARATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCR9MR124U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.